

Validating FC-11 On-Target Effects: A Proteomics-Based Comparison Guide

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Compound of Interest				
Compound Name:	FC-11			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **FC-11**, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK), with alternative FAK-targeting compounds. We present supporting experimental data from proteomics and other biochemical assays to objectively evaluate its on-target effects. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Introduction to FC-11 and FAK Degradation

FC-11 is a heterobifunctional molecule that induces the degradation of FAK, a non-receptor tyrosine kinase critical in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers. [2] Unlike traditional small-molecule inhibitors that only block the kinase activity of FAK, PROTACs like **FC-11** are designed to eliminate the entire protein, thereby ablating both its enzymatic and scaffolding functions.[3][4]

FC-11 is composed of three key components:

- A ligand that binds to the target protein, Focal Adhesion Kinase (FAK).
- A linker molecule.
- A ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1]



This design allows **FC-11** to recruit the E3 ligase to FAK, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]

Comparative Analysis of FAK-Targeting Compounds

To validate the on-target effects of **FC-11**, its performance is compared with a similar FAK-degrading PROTAC, PROTAC-3, and a FAK kinase inhibitor, defactinib.

Compound	Туре	Mechanism of Action	Primary Target	E3 Ligase Recruited
FC-11	PROTAC Degrader	Induces proteasomal degradation of the target protein.[1]	FAK	Cereblon (CRBN)[1]
PROTAC-3	PROTAC Degrader	Induces proteasomal degradation of the target protein.[4]	FAK	von Hippel- Lindau (VHL)[4]
Defactinib	Kinase Inhibitor	Competitively inhibits the ATP-binding site of the kinase domain.[2]	FAK/Pyk2[2]	N/A

Quantitative Performance Data

The efficacy of these compounds is assessed by their half-maximal degradation concentration (DC50) for the PROTACs and the half-maximal inhibitory concentration (IC50) for the kinase inhibitor.

Table 1: In Vitro Degradation Efficiency of FAK PROTACs



Compound	Cell Line	DC50 (nM)	Dmax (%)	Assay	Reference
FC-11	Ramos	0.04	>95	Western Blot	[1][7]
PA1	0.08	>95	Western Blot	[1][7]	
TM3	0.31	>95	Western Blot	[1][7]	_
MDA-MB-436	0.33	>95	Western Blot	[1][7]	_
LNCaP	0.37	>95	Western Blot	[1][7]	_
PROTAC-3	PC3	3.0	~90	Western Blot	[4][8]
MDA-MB-231	~10	>90	Western Blot	[4]	

Table 2: In Vitro Kinase Inhibition

Compound	Target	IC50 (nM)	Assay Type	Reference
Defactinib	FAK	0.5	Kinase Assay	[2]
Pyk2	0.6	Kinase Assay	[2]	

Experimental ProtocolsWestern Blotting for FAK Degradation

This protocol is used to quantify the reduction in total FAK protein levels following treatment with a degrader compound.

Materials:

- Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- Transfer apparatus and nitrocellulose membranes.



- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[9]
- Primary Antibody: Anti-FAK antibody (e.g., Cell Signaling Technology #3285).[10]
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Chemiluminescent substrate (ECL).
- · Imaging system.

Procedure:

- Cell Treatment: Plate cells and treat with varying concentrations of FC-11, PROTAC-3, or DMSO (vehicle control) for the desired time (e.g., 2-24 hours).
- Lysis: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.[9] Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
- Sonication and Denaturation: Sonicate the lysate to shear DNA and reduce viscosity.[9] Heat the samples at 95-100°C for 5 minutes.[9]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[9]
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
 [9]
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
- Primary Antibody Incubation: Incubate the membrane with the primary anti-FAK antibody overnight at 4°C with gentle agitation.[9]
- Washing: Wash the membrane three times with TBST for 5 minutes each.[11]



- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH)
 to determine the percentage of FAK degradation.

Global Proteomics for On-Target and Off-Target Analysis

This mass spectrometry-based workflow provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.

Materials:

- Cell lysis buffer compatible with mass spectrometry (e.g., urea-based buffer).
- DTT, iodoacetamide, and trypsin.
- Tandem Mass Tags (TMT) for multiplexed quantification (optional).
- LC-MS/MS system (e.g., Orbitrap).

Procedure:

- Sample Preparation: Treat cells with the PROTAC of interest (e.g., FC-11) and a vehicle control. Lyse the cells and quantify the protein concentration.
- Reduction, Alkylation, and Digestion: Reduce the disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.
- Peptide Labeling (Optional): Label the peptides from different treatment conditions with TMT reagents for multiplexed analysis.
- LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.



Data Analysis:

- Protein Identification: Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
- Protein Quantification: Quantify the relative abundance of each identified protein across the different treatment conditions.
- Statistical Analysis: Perform statistical tests to identify proteins with significantly altered abundance upon PROTAC treatment. On-target effects are confirmed by the significant downregulation of FAK. Off-target effects are identified as other significantly downregulated proteins.[12]

Immunoprecipitation-Mass Spectrometry (IP-MS) for FAK Interactome Analysis

This protocol is used to identify proteins that interact with FAK and to understand how these interactions are affected by FAK degradation.

Materials:

- IP Lysis Buffer (non-denaturing).
- · Anti-FAK antibody validated for IP.
- Protein A/G magnetic beads.
- Wash buffers of varying stringency.
- Elution buffer.
- Mass spectrometer.

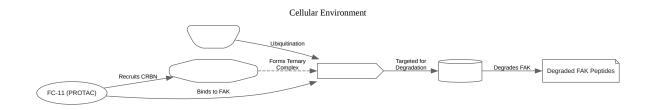
Procedure:

 Cell Lysis: Lyse cells treated with or without FC-11 using a non-denaturing lysis buffer to preserve protein-protein interactions.



- Immunoprecipitation: Incubate the cell lysate with an anti-FAK antibody to capture FAK and its interacting proteins.
- Bead Capture: Add Protein A/G magnetic beads to the lysate to bind the antibody-protein complexes.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution: Elute the FAK-containing protein complexes from the beads.
- Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.
- LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins in the complex.
- Data Analysis: Compare the identified proteins between the treated and untreated samples to determine how FAK degradation affects its interactome.

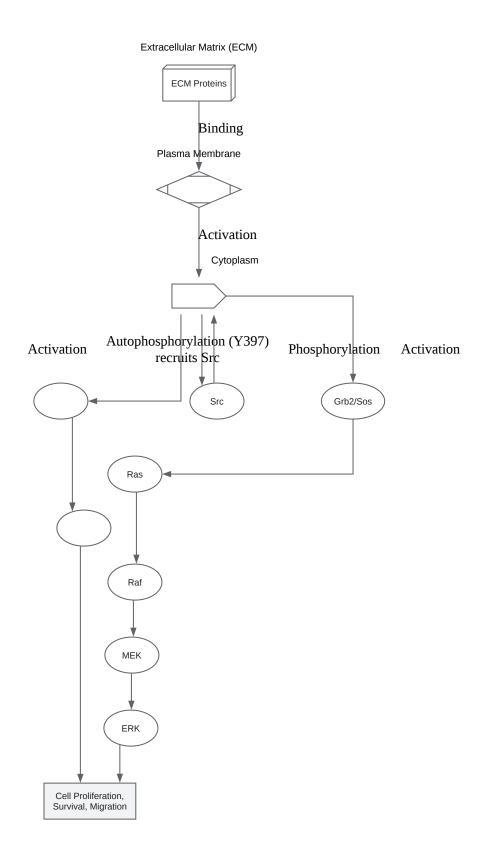
Visualizations



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Caption: Mechanism of Action for FC-11 PROTAC.

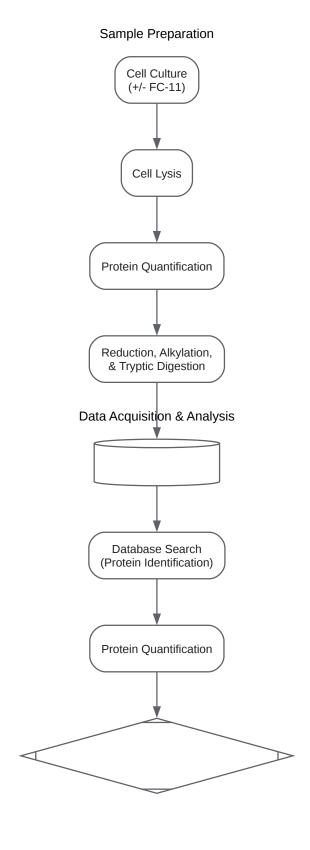




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Caption: Simplified FAK Signaling Pathway.





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Caption: Global Proteomics Workflow for PROTAC Validation.



Conclusion

Proteomics offers a powerful and unbiased approach to validate the on-target effects of PROTACs like **FC-11**. The data presented in this guide demonstrates that **FC-11** is a potent and selective degrader of FAK. By comparing its performance with other FAK-targeting agents and employing comprehensive proteomic analyses, researchers can gain a deeper understanding of its mechanism of action and potential therapeutic applications. The provided protocols serve as a foundation for the in-house validation and further investigation of **FC-11** and other targeted protein degraders.

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